Cas no 2172175-81-2 (benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate)

benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate structure
2172175-81-2 structure
商品名:benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate
CAS番号:2172175-81-2
MF:C15H20ClNO5S
メガワット:361.841002464294
CID:5808261
PubChem ID:165869579

benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate
    • 2172175-81-2
    • EN300-1440624
    • benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
    • インチ: 1S/C15H20ClNO5S/c16-23(19,20)11-8-15(6-9-21-10-7-15)17-14(18)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,18)
    • InChIKey: DFORLFDFNIRPRT-UHFFFAOYSA-N
    • ほほえんだ: ClS(CCC1(CCOCC1)NC(=O)OCC1C=CC=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 361.0750716g/mol
  • どういたいしつりょう: 361.0750716g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 479
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 90.1Ų

benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1440624-0.5g
benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
2172175-81-2
0.5g
$1954.0 2023-05-26
Enamine
EN300-1440624-5.0g
benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
2172175-81-2
5g
$5900.0 2023-05-26
Enamine
EN300-1440624-10000mg
benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
2172175-81-2
10000mg
$8749.0 2023-09-29
Enamine
EN300-1440624-50mg
benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
2172175-81-2
50mg
$1709.0 2023-09-29
Enamine
EN300-1440624-500mg
benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
2172175-81-2
500mg
$1954.0 2023-09-29
Enamine
EN300-1440624-100mg
benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
2172175-81-2
100mg
$1791.0 2023-09-29
Enamine
EN300-1440624-250mg
benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
2172175-81-2
250mg
$1872.0 2023-09-29
Enamine
EN300-1440624-0.1g
benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
2172175-81-2
0.1g
$1791.0 2023-05-26
Enamine
EN300-1440624-2.5g
benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
2172175-81-2
2.5g
$3988.0 2023-05-26
Enamine
EN300-1440624-0.05g
benzyl N-{4-[2-(chlorosulfonyl)ethyl]oxan-4-yl}carbamate
2172175-81-2
0.05g
$1709.0 2023-05-26

benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate 関連文献

benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamateに関する追加情報

Professional Introduction to Benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate (CAS No. 2172175-81-2)

Benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate is a specialized organic compound characterized by its intricate molecular structure, which includes a benzyl moiety and a N-{4-2-(chlorosulfonyl)ethyloxan-4-yl} substituent. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and synthetic organic chemistry. The presence of both chlorosulfonyl and oxan groups suggests a high degree of functional complexity, making it a subject of interest for researchers exploring novel chemical entities.

The chemical properties of Benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate are influenced by the electron-withdrawing nature of the chlorosulfonyl group and the ring structure provided by the oxan moiety. These features contribute to its reactivity and make it a valuable intermediate in the synthesis of more complex molecules. In recent years, there has been growing interest in the development of carbamate-based compounds due to their role as bioactive molecules and their utility in medicinal chemistry.

In the realm of pharmaceutical research, Benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate has been studied for its potential as a precursor in the synthesis of therapeutic agents. The structural motif present in this compound is reminiscent of molecules that have shown promise in treating various diseases, including neurological disorders and inflammatory conditions. The carbamate group, in particular, is well-known for its ability to form hydrogen bonds, which is crucial for the binding affinity of drug molecules to their biological targets.

The synthesis of Benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chlorosulfonyl group into the molecule necessitates careful handling due to its reactivity, while the formation of the oxan ring requires expertise in cycloaddition reactions. Researchers have leveraged advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity levels.

Recent studies have highlighted the importance of functionalized heterocyclic compounds like Benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate in drug discovery. The oxan ring, being part of a larger class of heterocycles known as tetrahydropyrans, has been shown to enhance the pharmacological activity of associated molecules. This has led to increased efforts in designing derivatives with improved biological properties. The incorporation of the benzyl group further enhances solubility and metabolic stability, making these compounds more suitable for clinical applications.

The role of computational chemistry in understanding the behavior of Benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These insights are invaluable for optimizing its structure and function, thereby accelerating the drug development process. Additionally, computational methods have been used to assess potential side effects and toxicities, ensuring that only promising candidates proceed to further testing.

In conclusion, Benzyl N-{4-2-(chlorosulfonyl)ethyloxan-4-yl}carbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile building block for synthesizing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely that its importance will only grow in the coming years. The combination of synthetic innovation and computational analysis provides a powerful framework for developing next-generation drugs based on this promising chemical entity.

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